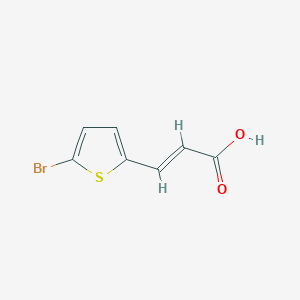

(E)-3-(5-Bromothiophen-2-YL)acrylic acid

Beschreibung

(E)-3-(5-Bromothiophen-2-YL)acrylic acid (CAS: 851814-28-3; Molecular Weight: 265.31 g/mol) is a brominated thiophene derivative featuring an acrylic acid moiety. It is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds such as 2-bromothieno[3,2-c]pyridin-4(5H)-one via reactions with ethyl chloroformate and sodium azide . Its commercial availability in varying quantities (1g to 5g) underscores its utility in pharmaceutical and materials research . The bromothiophene ring contributes to π-conjugation and electron-withdrawing effects, while the acrylic acid group enhances reactivity in coupling reactions and hydrogen bonding.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(5-bromothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAWXLDSXIIUFC-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Br)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

Heterocycle Substitution :

- Replacing the thiophene ring with furan (e.g., (E)-3-(5-bromofuran-2-yl)acrylic acid) reduces aromaticity due to oxygen's lower electronegativity compared to sulfur. This alters electronic properties and reactivity in cross-coupling reactions .

- Thiophene derivatives generally exhibit higher thermal stability and stronger π-π stacking interactions, making them preferable in materials science .

Substituent Effects: Trifluoromethyl groups (e.g., in (E)-3-(4-bromophenyl)-2-(trifluoromethyl)acrylic acid) increase acidity (pKa ~1.5–2.5) and metabolic resistance, which is advantageous in drug design .

Cyano-substituted analogs (e.g., (E)-2-Cyano-3-(5-(4-methoxyphenyl)thiophen-2-yl)acrylic acid) exhibit extended conjugation, useful in photovoltaic applications .

Physicochemical Properties

- Solubility : The acrylic acid moiety confers water solubility at basic pH, while bromine and aromatic rings dominate hydrophobicity. Ethoxy and trifluoromethyl analogs show lower solubility in polar solvents .

- Thermal Stability : Thiophene-based compounds generally decompose above 200°C, whereas furan derivatives are less stable (~150°C) due to weaker heterocyclic bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.